
N-(cyclopropylmethyl)quinazolin-4-amine
Overview
Description
N-(cyclopropylmethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
N-(cyclopropylmethyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family, characterized by a bicyclic structure featuring a benzene ring fused to a pyrimidine ring. It has a cyclopropylmethyl group attached to the nitrogen atom at the fourth position of the quinazoline ring. Quinazoline derivatives are known for various biological activities, including potential therapeutic applications in medicine and agriculture.
Scientific Research Applications
This compound has applications across various fields, especially in cancer research and drug development due to its ability to inhibit key signaling pathways. Quinazoline derivatives have demonstrated a wide range of pharmacological properties. The diverse applications of this compound are related to its specific substitution pattern on the quinazoline ring, which gives it distinct chemical and biological properties compared to other derivatives.
Quinazoline Derivatives in Biological Activities
Quinazoline derivatives possess a wide array of biological activities, making them important in new drug development because they display neuron protective, anti-bacterial, and anti-cancer properties . Many drugs containing 4-aminoquinazoline structures have exhibited antitumor activity through various mechanisms, with 4-aminoquinazolines showing good antitumor activity by inhibiting PI3Kα .
Synthesis of Quinazoline Derivatives
The synthesis of this compound typically involves the reaction of quinazoline derivatives with cyclopropylmethylamine. One method involves reacting 2-aryl-4chloro-quinazolines with 2-amino-3-nitropyridine to yield 2-aryl-N-(3-nitropyridin-2-yl)quinazolin-4amine derivatives . The C4-(Cl) position allows for Sonogashira cross-coupling with ethynylpyridine to yield 2-aryl-4(ethynylpyridine)quinazoline derivatives . Isatoic anhydride is also widely used in syntheses of 2-substituted quinazolinones by condensation with amines .
Table of Quinazoline Derivatives
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-chloroquinazoline | Lacks cyclopropylmethyl group | Parent compound without additional substituents |
N-(cyclopropylmethyl)-1-methylpiperidin-4-amine | Contains piperidine instead of quinazoline | Different core structure but similar substituent |
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide | Incorporates morpholine moiety | Distinct core structure with different applications |
Case Studies
- NF-κB Inhibition: Alkylthiourea quinazoline derivatives have been developed to selectively inhibit the activation of NF-κB in macrophage-like THP-1 cells .
- PI3Kα Inhibition: 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized to verify their PI3Kα inhibitory activities and antitumor effects .
- Antiproliferative activities: 4-substituted and 2-substituted-vinyl quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against lung and breast cancer cells .
Properties
IUPAC Name |
N-(cyclopropylmethyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)12(15-8-14-11)13-7-9-5-6-9/h1-4,8-9H,5-7H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKQBBGQJDMOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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